P2X3 Receptor Antagonism Class Coverage: Structural Eligibility Under Bayer Patent Scope Versus Non-Thiazole Comparators
The compound N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide falls within the generic formula (I) of Bayer's 1,3-thiazol-2-yl substituted benzamide patent family, which explicitly claims P2X3 receptor antagonists for neurogenic disorders [1]. The patent specifies that preferred compounds exhibit at least 3-fold selectivity for P2X3 homomeric receptors over P2X2/3 heteromeric receptors, with more preferred compounds showing at least 10-fold selectivity—a selectivity window critical for avoiding taste disturbance side effects associated with P2X2/3 blockade [1]. In contrast, non-thiazole P2X3 antagonists (e.g., pyrimidinone derivatives from Nanjing Mingde) represent chemically distinct scaffolds with no demonstrated interchangeability [2]. The 3,4-dichlorophenyl substitution at the thiazole 4-position provides a unique pharmacophoric feature relative to monochloro or non-chlorinated analogs within the same patent class, which may exhibit different P2X3 binding kinetics.
| Evidence Dimension | P2X3 receptor pharmacological class eligibility |
|---|---|
| Target Compound Data | Structurally covered under generic formula (I) of US 2019/0185466; P2X3 selectivity threshold ≥3-fold (preferred ≥10-fold) over P2X2/3 per patent specification |
| Comparator Or Baseline | Non-thiazole P2X3 antagonists: pyrimidinone derivatives (Nanjing Mingde patent, 2024); monochloro thiazole-benzamides outside patent scope |
| Quantified Difference | Distinct chemical class; selectivity expectations derived from patent specification (≥3-fold P2X3 vs P2X2/3 for preferred compounds; ≥10-fold for more preferred compounds) |
| Conditions | In vitro P2X3 and P2X2/3 recombinant receptor assays; patent-level class eligibility (no compound-specific IC50 publicly disclosed for CAS 922655-23-0) |
Why This Matters
For programs targeting P2X3-mediated neurogenic indications (chronic cough, overactive bladder, inflammatory pain), this compound possesses the requisite structural features for patent-class activity, whereas non-thiazole or differently substituted analogs lack this documented class association.
- [1] Davenport AJ, Bräuer N, Fischer OM, et al. 1,3-Thiazol-2-yl substituted benzamides. US Patent Application Publication US 2019/0185466 A1. Published June 20, 2019. Lines 249-253: 'Preferred compounds of the present invention show at least 10-fold selectivity over the P2X2/3 receptor.' Assigned to Bayer Aktiengesellschaft. View Source
- [2] Nanjing Mingde New Drug Research Co. Ltd. Pyrimidinone derivatives as P2X3 antagonists. Patent disclosure reported by BioWorld, September 5, 2024. View Source
